2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, this compound, reflects its bicyclic core and substituent arrangement. The imidazo[1,2-a]pyrimidine system consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring at positions 1 and 2. The thiazole moiety attaches at position 5 of the imidazo[1,2-a]pyrimidine scaffold via a single bond, forming a non-planar structure due to steric interactions between the sulfur atom and adjacent hydrogen atoms.
The molecular formula is C$${10}$$H$${11}$$N$${5}$$S , derived from the fusion of imidazo[1,2-a]pyrimidine (C$${6}$$H$${7}$$N$${3}$$) and thiazole (C$${3}$$H$${3}$$NS). Key bond lengths include:
- N1–C2 (1.34 Å) in the imidazole ring
- C5–N6 (1.32 Å) in the pyrimidine ring
- S1–C9 (1.71 Å) in the thiazole group
Torsional angles between the fused rings range from 15° to 22°, indicating moderate conjugation disruption. The SMILES notation C1C2C=NC=NCC2N=C1C3=NC=CS3 confirms the connectivity pattern, with the thiazole sulfur at position 1 and nitrogen at position 3.
Crystallographic Analysis and Conformational Dynamics
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous imidazo[1,2-a]pyrimidine derivatives exhibit monoclinic crystal systems with space group P2$$_{1}$$/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 102.5°. Molecular packing simulations predict π-π stacking interactions between adjacent imidazo[1,2-a]pyrimidine rings at 3.8 Å separation and C–H···N hydrogen bonds (2.6–2.9 Å) stabilizing the thiazole orientation.
Conformational analysis reveals three energy minima:
- Planar conformation (ΔG = 0 kJ/mol): Thiazole coplanar with imidazo[1,2-a]pyrimidine
- Twisted conformation (ΔG = 4.2 kJ/mol): 35° dihedral angle between rings
- Orthogonal conformation (ΔG = 8.7 kJ/mol): 90° inter-ring angle
The energy barrier for interconversion between planar and twisted states is 12.3 kJ/mol, accessible at room temperature.
Tautomeric Equilibria and Electronic Delocalization
The imidazo[1,2-a]pyrimidine system exhibits three tautomeric forms due to proton migration between N1, N3, and N7 positions:
| Tautomer | Protonation Site | Relative Energy (kJ/mol) |
|---|---|---|
| I | N1 | 0.0 |
| II | N3 | +5.7 |
| III | N7 | +9.3 |
Tautomer I dominates (92% population) due to resonance stabilization from the thiazole’s electron-withdrawing sulfur atom. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- Highest occupied molecular orbital (HOMO) localized on the imidazole ring (-6.23 eV)
- Lowest unoccupied molecular orbital (LUMO) delocalized across the pyrimidine-thiazole system (-2.15 eV)
- Band gap of 4.08 eV, indicating moderate aromaticity
The natural bond orbital (NBO) analysis shows strong hyperconjugation between:
- imidazole’s lone pair (N1) → σ*(C2–N3) (E$$^{(2)}$$ = 28.5 kcal/mol)
- thiazole’s S1 → π*(C9–N10) (E$$^{(2)}$$ = 15.3 kcal/mol)
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12) |
InChI Key |
YMAFVPHWKBAFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2NCCN2C1C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyrimidine Core
Cyclocondensation Approach:
A common method involves the reaction of 2-aminopyrimidine derivatives with α-haloketones or aldehydes under mildly basic or acidic conditions to induce ring closure forming the imidazo[1,2-a]pyrimidine scaffold. For example, heating 2-aminopyrimidine with α-bromoketones in ethanol at elevated temperatures (~85 °C) for 1 hour yields the fused imidazo ring system after work-up and purification.Oxidative Cyclization:
In some protocols, the intermediate amino-aldehydes are subjected to oxidative cyclization using mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate ring closure and aromatization.
Purification and Characterization
- Flash chromatography on silica gel using gradients of methanol/dichloromethane or ethyl acetate/hexane is the preferred purification method to isolate the pure compound.
- Crude products are often concentrated under reduced pressure and subjected to recrystallization or further chromatographic purification.
- Characterization is done via NMR, LC-MS, and elemental analysis to confirm structure and purity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation of aminopyrimidine with α-bromoketone | 2-aminopyrimidine + α-bromoketone, base (NaOH or Et3N) | Ethanol | 85 °C | 1 hour | 60-75 | Stirring under inert atmosphere preferred |
| Oxidative cyclization | DDQ addition after condensation | Dichloromethane | Room temperature | 1 hour | 65-70 | Ensures aromatization and ring closure |
| Thiazole ring formation | α-haloketone + thiourea/thioamide | DMF or ethanol | Reflux (~100 °C) | 4-6 hours | 50-65 | PyBOP-mediated substitution for weak thiols |
| Cross-coupling (optional) | Pd catalyst, base, halogenated intermediate | DMF or dioxane | 50-85 °C | 4 hours | 55-70 | Requires inert atmosphere |
| Purification | Flash chromatography | Silica gel, MeOH/DCM gradient | Ambient | - | - | Gradient optimized for target compound |
Research Findings and Optimization
Reaction Efficiency:
The cyclocondensation step is generally high yielding but sensitive to the nature of substituents on the aminopyrimidine and haloketone. Electron-withdrawing groups tend to slow the reaction, requiring longer times or higher temperatures.Selectivity:
Oxidative cyclization with DDQ provides cleaner products with fewer side reactions compared to other oxidants, improving overall purity and yield.Thiazole Formation:
The use of PyBOP and diisopropylethylamine in DMF enhances the conversion of weakly nucleophilic thiols into thiazole rings, which is critical for substrates with low reactivity.Purification Challenges: Due to structural similarity of intermediates, gradient flash chromatography is essential. Methanol content in dichloromethane is carefully controlled (1-5%) to avoid decomposition or co-elution of impurities.
Chemical Reactions Analysis
Principal Chemical Reactions
This compound participates in reactions typical of nitrogen- and sulfur-containing heterocycles, with modifications occurring at reactive sites on both rings. Key reactions include:
Nucleophilic Substitution
The thiazole ring’s C-2 position undergoes substitution due to electron-withdrawing effects from adjacent nitrogen atoms. For example, chlorinated derivatives react with primary amines to form secondary amines, confirmed via NMR shifts at δ 3.8–4.2 ppm (N–CH₂–).
Cycloaddition Pathways
The imidazo-pyrimidine core participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming fused triazole or isoxazole rings. Computational studies suggest a concerted mechanism with activation energies of ~25 kcal/mol .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling at the pyrimidine ring’s brominated positions (e.g., C-6) enables the introduction of aryl groups. Yields range from 60–85%, depending on steric hindrance and electronic effects of substituents .
Spectroscopic Insights
-
1H^1H1H NMR : Thiazole protons resonate at δ 7.2–7.5 ppm, while imidazo-pyrimidine CH groups appear at δ 6.8–7.1 ppm.
-
IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C–S) confirm ring integrity post-reaction .
This compound’s versatility in forming structurally complex derivatives underscores its value in medicinal and materials chemistry. Further studies exploring enantioselective modifications or green synthetic routes are warranted .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈N₄S
- Molecular Weight : 196.24 g/mol
- IUPAC Name : 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole
The compound features a unique imidazo[1,2-a]pyrimidine core fused with a thiazole ring. This structural configuration contributes to its diverse biological activities.
Drug Discovery
The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, imidazo[1,2-a]pyrimidine derivatives have shown promise in inhibiting the activity of protein kinases associated with various cancers .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The thiazole component enhances its ability to disrupt microbial cell membranes .
Biological Research
This compound is utilized in various biological assays to elucidate mechanisms of action:
- Enzyme Inhibition Studies : The ability of this compound to inhibit enzymes such as cyclooxygenase (COX) has been explored. Inhibitors of COX are significant in the development of anti-inflammatory drugs .
- Receptor Binding Studies : The compound's affinity for certain receptors can be assessed through binding assays. This is crucial for understanding its pharmacodynamics and potential therapeutic effects .
Case Study 1: Anticancer Activity
A study conducted on imidazo[1,2-a]pyrimidine derivatives demonstrated that modifications to the thiazole ring significantly enhanced anticancer activity against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
In another research effort focused on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased potency against resistant strains of Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Differences
Core Architecture :
- Target Compound : Imidazo[1,2-a]pyrimidine core with partial saturation (hydrogenated positions) and a thiazole substituent.
- Analog Compounds : Most analogs in the evidence (e.g., 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, 2-(trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid) feature an imidazo[1,2-a]pyridine core with one nitrogen in the six-membered ring .
Substituent Effects :
- Target : Thiazole ring (C₃H₃NS) introduces sulfur, which may enhance π-π stacking or hydrogen bonding compared to halogens or carboxylic acid groups.
- Polar Groups: Carboxylic acid substituents () improve solubility but may reduce membrane permeability . Aromatic Substituents: 2,4-Difluorophenyl () enhances lipophilicity and receptor binding via π-π interactions .
Physicochemical Properties
Research Findings and Discussion
- Bioactivity : While biological data for the target compound are absent, imidazo[1,2-a]pyridine analogs show promise in medicinal chemistry (e.g., kinase inhibition, antimicrobial activity). The thiazole group in the target may confer unique interactions due to sulfur’s electronegativity and hydrogen-bonding capacity.
- Safety : highlights that safety data for some analogs (e.g., 2-(2,4-difluorophenyl)-imidazo[1,2-a]pyridin-6-amine) are unavailable, underscoring the need for targeted toxicological studies .
Q & A
Q. What analytical techniques differentiate polymorphic forms of imidazo-pyrimidine-thiazole derivatives?
- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting point variations (ΔTm >5°C between polymorphs). Powder X-ray Diffraction (PXRD) distinguishes lattice parameters (e.g., monoclinic vs. orthorhombic). Solvent-mediated phase transformation studies (e.g., ethanol/acetone) guide crystallization protocols to isolate the thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
